molecular formula C24H25N3O4 B11677679 N'-{(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide

N'-{(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide

Cat. No.: B11677679
M. Wt: 419.5 g/mol
InChI Key: SCDRGFMOEJGWRS-QFEZKATASA-N
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Description

N’-{(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is a complex organic compound with a unique structure that combines a diethylamino group, a hydroxyphenyl group, and a dihydronaphthodioxine moiety

Preparation Methods

The synthesis of N’-{(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide involves multiple steps. One common method starts with the preparation of 2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbaldehyde, which is then reacted with 4-(diethylamino)-2-hydroxybenzaldehyde under specific conditions to form the desired compound . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

N’-{(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfur ylides, strong bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield reduced forms of the compound.

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities .

Mechanism of Action

The mechanism of action of N

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide

InChI

InChI=1S/C24H25N3O4/c1-3-27(4-2)19-10-9-18(20(28)13-19)14-25-26-24(29)23-15-30-21-11-16-7-5-6-8-17(16)12-22(21)31-23/h5-14,23,28H,3-4,15H2,1-2H3,(H,26,29)/b25-14-

InChI Key

SCDRGFMOEJGWRS-QFEZKATASA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N\NC(=O)C2COC3=CC4=CC=CC=C4C=C3O2)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2COC3=CC4=CC=CC=C4C=C3O2)O

Origin of Product

United States

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